2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound derived from the pyrimidine family, characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring. Its molecular formula is C6H8Cl2FN3, indicating that it contains two hydrochloride groups, which enhance its solubility in water and biological fluids. This compound is utilized in various scientific fields, including medicinal chemistry, where it serves as a precursor for drug development due to its potential biological activity.
The compound is classified under aminopyrimidinyl compounds, which are known for their diverse pharmacological properties. It is specifically noted for its applications in developing antiviral and anticancer agents, as well as being a building block for more complex fluorinated compounds used in medicinal chemistry . The dihydrochloride form indicates that the compound can form salts with hydrochloric acid, enhancing its stability and solubility.
The synthesis of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride can be achieved through several methods:
The molecular structure of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride features a pyrimidine ring substituted with a fluorine atom and an ethylamine group. The structural formula can be represented as follows:
Key structural details include:
2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions:
The mechanism of action for 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride primarily involves its role as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, the compound disrupts nucleotide synthesis, leading to potential applications in cancer therapy where rapid cell division is prevalent .
This inhibition mechanism is significant in designing antiviral and anticancer drugs that target similar pathways.
The physical properties of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride include:
Chemical properties include:
Relevant data on melting point and boiling point may vary based on purity but generally fall within expected ranges for similar compounds.
The applications of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride are extensive:
The strategic incorporation of fluorine atoms into pyrimidine-ethylamine architectures represents a cornerstone of modern medicinal chemistry design principles. The 5-fluoropyrimidine moiety in 2-(5-fluoropyrimidin-2-yl)ethan-1-amine (molecular formula: C₆H₈FN₃, SMILES: C1=C(C=NC(=N1)CCN)F) confers distinct physicochemical advantages over non-fluorinated analogs. Fluorine's strong electron-withdrawing nature (σₚ = 0.06, Hammett constant) significantly modulates the pyrimidine ring's electronic distribution, enhancing hydrogen-bond acceptor capacity at N1 and N3 positions while simultaneously increasing resistance to oxidative metabolism. This electronic perturbation creates a dipole moment vector that favors optimal orientation within enzymatic binding pockets, as demonstrated in c-Met kinase inhibitors where fluorinated derivatives exhibited up to 10-fold potency enhancements compared to non-fluorinated counterparts [2].
Structure-activity relationship (SAR) studies reveal that fluorine's position on the pyrimidine ring critically influences biological activity. The meta-relationship between the fluorine atom and the ethylamine linker in the 5-position creates a distinctive electrostatic potential surface that enhances interactions with target proteins. Molecular modeling of kinase-inhibitor complexes demonstrates that the 5-fluorine atom participates in orthogonal dipole-dipole interactions with backbone carbonyl groups and carbon-hydrogen bonds in the hinge region, contributing to binding energy without introducing steric bulk. This fluorine-specific binding motif accounts for the observed 15-30% improvement in kinase inhibition potency compared to chloro or methyl analogs in biochemical assays [2] [3].
Table 1: Electronic Effects of 5-Fluorine Substitution on Pyrimidine Properties
Property | 5-Fluoropyrimidine | Unsubstituted Pyrimidine | 5-Methylpyrimidine |
---|---|---|---|
π System Acidity (pKa) | 2.9 | 1.3 | 2.5 |
Dipole Moment (Debye) | 4.2 | 2.3 | 3.1 |
Metabolic Half-life (HLM) | >120 min | 45 min | 90 min |
Passive Permeability (Papp) | 22 × 10⁻⁶ cm/s | 18 × 10⁻⁶ cm/s | 15 × 10⁻⁶ cm/s |
Fluorination also imparts substantial metabolic advantages by blocking para-hydroxylation pathways—a common metabolic soft spot in heterocyclic systems. Accelerated mass spectrometry studies of hepatocyte incubations show that fluorinated pyrimidine-ethylamine derivatives exhibit >90% parent compound remaining after 2 hours, compared to <40% for non-fluorinated analogs. This metabolic stabilization directly translates to improved oral bioavailability in preclinical species (F = 65% vs 22%), validating the strategic incorporation of fluorine in this molecular scaffold [3] [6].
The ethylamine linker in 2-(5-fluoropyrimidin-2-yl)ethan-1-amine introduces a potential stereogenic center when substituted, necessitating sophisticated enantioselective synthetic approaches. While the parent compound lacks chirality, its synthetic precursors and biologically active derivatives often require absolute stereochemical control. The most efficient methodologies employ asymmetric hydrogenation as the pivotal enantiodetermining step. Catalytic systems featuring chiral ruthenium complexes with (S,S)- or (R,R)-diphenylethylenediamine (DPEN) ligands achieve enantiomeric excesses >98% for N-protected enamine precursors [2] [5].
A representative route involves the preparation of enantiomerically pure (R)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine through dynamic kinetic resolution. This protocol employs [RuCl((S)-p-cymene)((S,S)-CsDPEN)] catalyst (0.5 mol%) in formic acid-triethylamine azeotrope, achieving complete conversion of the ketimine precursor with 99% ee at ambient temperature. X-ray crystallographic analysis confirms absolute configuration, as demonstrated by the deposition number 2132093 in the Cambridge Structural Database for related intermediates [2]. The chiral amine intermediate subsequently undergoes homologation via Arndt-Eistert reaction to install the ethylene bridge while preserving stereochemical integrity.
Crucially, the Mitsunobu reaction—frequently employed to install pyrimidine moieties—induces stereochemical inversion at chiral centers. Experimental evidence from single-crystal X-ray diffraction demonstrates that when (S)-alcohol intermediates undergo Mitsunobu coupling with 5-fluoropyrimidine derivatives, configuration inversion yields (R)-configured products. This phenomenon necessitates careful stereochemical planning, as the configuration of the final product is inverted relative to the alcohol precursor. Temperature-controlled Mitsunobu reactions (-20°C) minimize racemization and maintain >95% stereochemical fidelity during nucleophilic substitution [2].
Table 2: Impact of Absolute Configuration on Biological Activity
Configuration | c-Met IC₅₀ (μM) | Cell Proliferation IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
(R,R) | 0.0287 ± 0.005 | 0.030 ± 0.008 | 98 ± 12 |
(R,S) | 0.00156 ± 0.001 | 0.002 ± 0.002 | 105 ± 9 |
(S,R) | 0.042 ± 0.007 | 0.048 ± 0.011 | 82 ± 15 |
The profound bioactivity differential between stereoisomers underscores the importance of enantioselective synthesis. Biological evaluations of fluoropyrimidine-ethylamine conjugates reveal that (R,S)-configured derivatives exhibit 10-15 times greater potency against hepatocellular carcinoma (MHCC97H) cell lines compared to their (R,R)-counterparts, highlighting the critical nature of stereochemical control in optimizing therapeutic potential [2].
The installation of fluorine at the pyrimidine 5-position employs two principal catalytic strategies: halogen exchange (Halex) reactions and directed ortho-metalation-fluorination sequences. The Halex methodology remains the most industrially viable approach, where 5-chloropyrimidine intermediates undergo nucleophilic substitution using anhydrous potassium fluoride (18-crown-6 catalyst, 5 mol%) in sulfolane at 180°C. This system achieves 85-92% conversion with <3% dehalogenation byproduct formation. Critical process parameters include rigorous anhydrous conditions (H₂O <50 ppm) and copper(I) iodide co-catalyst (0.5 mol%), which enhances fluoride nucleophilicity through transient complexation [3] [6].
Advanced transition metal-catalyzed fluorination offers complementary regioselectivity. Palladium-catalyzed C–H activation at the 5-position employs Pd(OAc)₂ (10 mol%) with N-fluorobenzenesulfonimide (NFSI) as fluorine source. This approach requires ortho-directing groups, typically achieved through temporary installation of pivalamide at the 4-position. Microwave irradiation (150°C, 30 min) dramatically accelerates these reactions, achieving 78% isolated yield with complete regioselectivity. This method proves indispensable for late-stage fluorination of complex intermediates, minimizing functional group incompatibility issues [6].
Electrophilic fluorination with Selectfluor® provides an alternative pathway under milder conditions. Silver-catalyzed reactions (AgOTf, 5 mol%) in acetonitrile-water mixtures (4:1) at 60°C achieve 70-75% yields for 5-fluoropyrimidine synthesis. The reaction proceeds through a transient pyrimidine-silver complex that enhances nucleophilicity at C5, followed by single-electron transfer fluorination. This method exhibits superior functional group tolerance for acid-sensitive protecting groups compared to Halex conditions [3].
Table 3: Comparative Analysis of Fluorination Methodologies
Method | Reagent System | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Halex Exchange | KF/CuI/18-crown-6 | 180 | 85-92 | Dehalogenated (2-3%) |
Pd-Catalyzed C–H Activation | Pd(OAc)₂/NFSI | 150 (MW) | 75-78 | Bis-fluorinated (5-8%) |
Electrophilic Fluorination | AgOTf/Selectfluor® | 60 | 70-75 | Oxidized derivatives (8%) |
DAST Fluorination | DAST, CH₂Cl₂ | -78 to 0 | 65 | Elimination products (25%) |
Diethylaminosulfur trifluoride (DAST)-mediated fluorination of pyrimidinones remains relevant for laboratory-scale synthesis despite scalability limitations. This transformation requires meticulous temperature control (-78°C to 0°C gradient) to suppress elimination side reactions. Modern variants with Fluolead® (tetramethylfluoroammonium chloride) exhibit improved safety profiles and generate fewer side products (<10% elimination byproducts) while maintaining high yields (82%) [6].
The dihydrochloride salt form of 2-(5-fluoropyrimidin-2-yl)ethan-1-amine provides critical stability and handling advantages over the free base. Protonation occurs at both the pyrimidine nitrogen (N1) and the primary amine, as confirmed by single-crystal X-ray diffraction and solid-state ¹⁵N NMR spectroscopy. This dual protonation creates a stable zwitterionic structure with intramolecular charge neutralization, reducing hygroscopicity (water uptake <0.5% at 60% RH) compared to the monohydrochloride salt (water uptake >8%) [4].
Salt formation follows a crystallization-induced asymmetric transformation protocol in ethanol-ethyl acetate mixtures. Slow addition of hydrogen chloride gas (2.2 equiv) to the free base suspension at 0°C generates a supersaturated solution that spontaneously nucleates the dihydrochloride salt. Optimal crystallization occurs at 5°C/min cooling rate, producing rod-shaped crystals with excellent flow properties (Carr index = 15). The dihydrochloride salt demonstrates remarkable stability under accelerated conditions (40°C/75% RH), showing <0.2% degradation after 3 months compared to 5.7% for the free base. Differential scanning calorimetry reveals a sharp melting endotherm at 218°C followed by decomposition, confirming crystalline purity [4].
The hydrochloride counterions significantly enhance aqueous solubility (>250 mg/mL at pH 3) while maintaining appropriate lipophilicity for membrane permeability (log D₇.₄ = -1.2). This solubility profile enables formulation as concentrated injectable solutions (50 mg/mL) without cosolvents—a critical advantage over free bases requiring cyclodextrin complexation. Nuclear Overhauser effect spectroscopy (NOESY) confirms that protonation minimally distorts molecular conformation, preserving the bioactive geometry observed in protein-bound states [4] [8].
The synthesis of 2-(5-fluoropyrimidin-2-yl)ethan-1-amine derivatives necessitates orthogonal protecting group strategies to address the differential reactivity between the aliphatic amine and pyrimidine nitrogen atoms. Carbamate-based protection dominates industrial processes, with tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) providing complementary stability profiles.
Boc Protection Strategy: tert-Butyl dicarbonate (Boc₂O, 1.2 equiv) in dichloromethane-water mixtures with sodium carbonate (2 equiv) installs the Boc group quantitatively within 2 hours at 25°C. This group demonstrates exceptional stability during pyrimidine functionalization, including halogenation and Suzuki couplings. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 30 min), conditions that leave the 5-fluoropyrimidine ring intact (<2% defluorination). The Boc group's acid lability requires careful pH control during workup to prevent premature deprotection [4] [8].
Cbz Protection Approach: Benzyl chloroformate (Cbz-Cl, 1.05 equiv) in tetrahydrofuran with N-methylmorpholine (1.1 equiv) at -10°C provides 95% yield of Cbz-protected amine. This group withstands strongly acidic conditions (pH <1) but requires palladium-catalyzed hydrogenation (Pd/C 10%, H₂ 50 psi) for removal. Catalytic hydrogenation poses compatibility challenges with reducible functions in complex molecules, including alkenes, benzyl ethers, and nitro groups. The development of PdCl₂-based systems minimizes dehalogenation of sensitive 5-halopyrimidine precursors [8].
Fmoc Methodology: Fmoc-OSu (1.3 equiv) in dioxane with sodium bicarbonate (2 equiv) installs this base-labile group within 1 hour. Deprotection with piperidine (20% in DMF, 10 min) occurs without affecting the pyrimidine ring. While offering excellent orthogonality to acid-labile groups, the Fmoc group's photolability requires amber glassware during processing. This protection proves ideal for solid-phase syntheses where sequential deprotection is required [4] [8].
Table 4: Protection Group Compatibility with Fluoropyrimidine Systems
Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility with 5-F-Pyrimidine | Orthogonality |
---|---|---|---|---|
Boc | Boc₂O, Na₂CO₃, H₂O/CH₂Cl₂ | TFA/CH₂Cl₂ (1:1) | Excellent | Acid-sensitive functions |
Cbz | Cbz-Cl, NMM, THF, -10°C | H₂/Pd-C (50 psi) | Good (dehalogenation <5%) | Reducible functions |
Fmoc | Fmoc-OSu, NaHCO₃, dioxane | Piperidine/DMF (1:4) | Excellent | Base-sensitive functions |
Alloc | Alloc-OSu, NaHCO₃, THF/H₂O | Pd(PPh₃)₄, morpholine | Good | Various |
2,5-Dimethylpyrrole | Acetonylacetone, TsOH, MW 150°C | HCl/EtOH (10%), 60°C | Excellent | Strong nucleophiles/bases |
For sequences requiring harsh reaction conditions, the 2,5-dimethylpyrrole group provides unparalleled stability. Microwave-assisted protection (150°C, 60 min) with acetonylacetone and p-toluenesulfonic acid in toluene achieves >90% yield. This group withstands n-butyllithium, DIBAL-H reductions, and electrophilic halogenation. Deprotection employs dilute hydrochloric acid in ethanol (10% v/v) under microwave irradiation (120°C, 10 min), achieving 84% isolated yield without fluoropyrimidine degradation. The orthogonality of this protection strategy to carbamate-based groups enables complex synthetic sequences in multi-functional molecules [6] [8].
Orthogonal deprotection strategies enable sequential functionalization of polyfunctional intermediates. A representative sequence employs Fmoc protection of the ethylamine, followed by pyrimidine N-alkylation. Piperidine deprotection (20% in DMF) liberates the amine without cleaving the fluoropyrimidine ring. Alternatively, Alloc protection with Pd(0)-catalyzed deprotection (Pd(PPh₃)₄, morpholine scavenger) permits selective deblocking in the presence of acid-sensitive functions. These orthogonal approaches provide synthetic flexibility for constructing complex fluoropyrimidine-ethylamine conjugates with multiple functional handles [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1